methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride
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Overview
Description
Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, a piperidine ring, and a benzoate ester group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride involves several steps. One common method starts with the reaction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with sodium borohydride (NaBH4) in ethylene glycol dimethyl ether at temperatures below 30°C. This is followed by a reaction with dimethyl sulfate in the same solvent at 50°C for one hour .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.
Mechanism of Action
The mechanism of action of methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the piperidine ring and the prop-1-enyl group.
4-Methyl-2,3,5,6-tetrafluorobenzyl bromide: Contains a bromine atom instead of the ester group.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: Features an azido group instead of the piperidine ring.
Uniqueness
Methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride is unique due to its combination of fluorine atoms, a piperidine ring, and a benzoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[2,3,5,6-tetrafluoro-4-[(E)-3-piperidin-1-ylprop-1-enyl]phenoxy]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F4NO3.ClH/c1-29-22(28)14-8-3-4-10-16(14)30-21-19(25)17(23)15(18(24)20(21)26)9-7-13-27-11-5-2-6-12-27;/h3-4,7-10H,2,5-6,11-13H2,1H3;1H/b9-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTQJPCRIXDFIL-BXTVWIJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CCN3CCCCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCCCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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